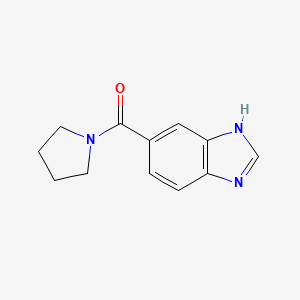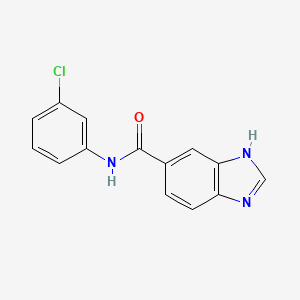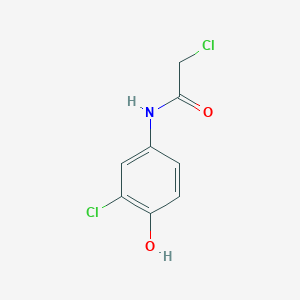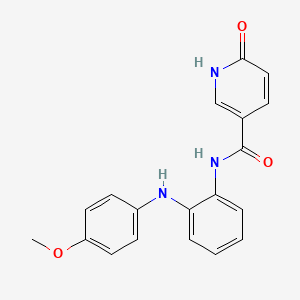
Tcmdc-142860
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCMDC-142860 is a small molecule inhibitor that has shown promising results in various scientific research studies. This molecule has been synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
TCMDC-142860 has been extensively studied for its scientific research applications. This molecule has shown promising results in various studies related to cancer, inflammation, and neurological disorders. TCMDC-142860 has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, this molecule has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders.
Mechanism of Action
The mechanism of action of TCMDC-142860 is not fully understood. However, it is believed that this molecule exerts its effects by inhibiting the activity of specific enzymes or proteins that are involved in various cellular processes. Further studies are needed to fully understand the mechanism of action of TCMDC-142860.
Biochemical and Physiological Effects:
TCMDC-142860 has been shown to have various biochemical and physiological effects. This molecule has been shown to inhibit the activity of specific enzymes and proteins, which can result in the inhibition of cancer cell growth and the reduction of inflammation. Additionally, TCMDC-142860 has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
TCMDC-142860 has several advantages and limitations for lab experiments. One of the advantages of this molecule is its high potency and selectivity, which allows for the inhibition of specific enzymes or proteins. Additionally, TCMDC-142860 has good solubility in various solvents, which makes it easier to work with in lab experiments. However, one of the limitations of TCMDC-142860 is its low stability in certain conditions, which can affect the reproducibility of lab experiments.
Future Directions
There are several future directions for the study of TCMDC-142860. One of the future directions is to further understand the mechanism of action of this molecule. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TCMDC-142860. Furthermore, TCMDC-142860 can potentially be used in the treatment of various diseases, and further studies are needed to explore its therapeutic potential.
Conclusion:
In conclusion, TCMDC-142860 is a small molecule inhibitor that has shown promising results in various scientific research studies. This molecule has been synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of TCMDC-142860 in the treatment of various diseases.
Synthesis Methods
TCMDC-142860 was synthesized using a unique method that involved the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involved the coupling of two arylboronic acids, which resulted in the formation of TCMDC-142860. The synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.
properties
IUPAC Name |
N-[2-(4-methoxyanilino)phenyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-15-9-7-14(8-10-15)21-16-4-2-3-5-17(16)22-19(24)13-6-11-18(23)20-12-13/h2-12,21H,1H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWKODIWGHDBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tcmdc-142860 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile](/img/structure/B7458509.png)
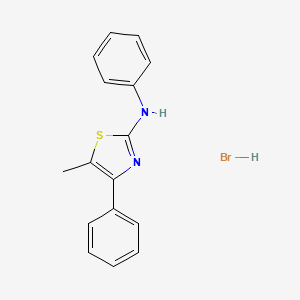
![2-[Methyl(2-phenylpropanoyl)amino]butanoic acid](/img/structure/B7458525.png)
![4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B7458527.png)
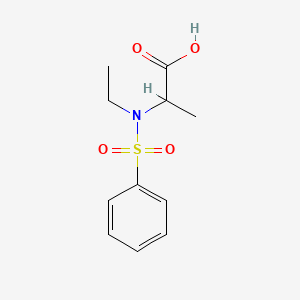
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate](/img/structure/B7458541.png)

![N-[4-[2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7458550.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl] 4-(difluoromethoxy)-3-methoxybenzoate](/img/structure/B7458556.png)
